ApCp

Description

Structure

3D Structure

Properties

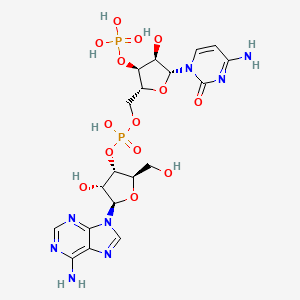

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNQEPCYFNBXEA-KPKSGTNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O14P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-33-6 |

Source

|

| Record name | Adenylyl(3'-5')cytidine-3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

The Core Mechanism of Action of Adenosine 5'-(α,β-methylene)diphosphate (APCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(α,β-methylene)diphosphate (APCP) is a widely utilized and specific competitive inhibitor of ecto-5'-nucleotidase (CD73), a cell-surface enzyme pivotal in extracellular adenosine metabolism. By blocking the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, APCP serves as a critical tool in the investigation of purinergic signaling pathways and as a potential therapeutic agent, particularly in the field of immuno-oncology. This guide provides an in-depth analysis of the mechanism of action of APCP, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to APCP and its Target: CD73

APCP, also known as α,β-methylene-ADP, is a structural analog of AMP where a methylene group replaces the oxygen atom between the α and β phosphates. This modification renders the molecule resistant to hydrolysis by nucleotidases, allowing it to act as a stable competitive inhibitor of CD73.

CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that plays a crucial role in the purinergic signaling pathway. This pathway is integral to a multitude of physiological processes, including neurotransmission, inflammation, and immune responses. In the tumor microenvironment, the activity of CD73 is of particular interest. Cancer cells often overexpress CD73, which, in concert with the ectonucleotidase CD39, converts pro-inflammatory extracellular ATP into the immunosuppressive molecule adenosine. Elevated levels of adenosine in the tumor microenvironment suppress the activity of various immune cells, including T cells and natural killer (NK) cells, thereby facilitating tumor immune evasion.

Mechanism of Action of APCP

The primary mechanism of action of APCP is the competitive inhibition of CD73 . APCP mimics the natural substrate of CD73, which is AMP. It binds to the active site of the CD73 enzyme but, due to its non-hydrolyzable phosphonate bond, it is not converted into adenosine. This occupation of the active site prevents AMP from binding and being hydrolyzed, thus reducing the production of extracellular adenosine.

The consequences of CD73 inhibition by APCP are significant, particularly in the context of the immune system:

-

Reduction of Immunosuppressive Adenosine: By blocking adenosine production, APCP mitigates the immunosuppressive effects of adenosine on immune cells.

-

Enhancement of Anti-Tumor Immunity: The reduction in adenosine leads to the restoration and enhancement of the cytotoxic activity of CD8+ T cells and NK cells. It can also modulate the function of other immune cells, such as promoting the maturation of dendritic cells.

-

Synergy with Other Immunotherapies: APCP has been shown to work synergistically with other cancer immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies), by overcoming a key mechanism of immune resistance in the tumor microenvironment.

Quantitative Data

The inhibitory potency of APCP against CD73 has been characterized in numerous studies. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 | 0.092 ± 0.02 µM | Human e5'NT (CD73) | [1] |

| Ki | 18.2 nM | Rat primary astrocytes | [1] |

| Inhibition Mode | Competitive | N/A | [1] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Signaling Pathways

APCP's mechanism of action is best understood in the context of the CD73-adenosine signaling pathway. The following diagram illustrates this pathway and the point of intervention by APCP.

Experimental Protocols

In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)

This protocol describes a colorimetric method to measure the enzymatic activity of CD73 by quantifying the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73

-

Adenosine 5'-(α,β-methylene)diphosphate (APCP)

-

Adenosine 5'-monophosphate (AMP)

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2)

-

96-well microplate

Procedure:

-

Prepare a stock solution of APCP in the assay buffer.

-

In a 96-well plate, add 10 µL of various concentrations of APCP or vehicle control to triplicate wells.

-

Add 20 µL of recombinant CD73 (e.g., 5 ng/µL) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of AMP solution (e.g., 100 µM final concentration).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Generate a standard curve using the provided phosphate standard to determine the concentration of Pi released in each well.

-

Calculate the percent inhibition for each APCP concentration and determine the IC50 value.

In Vivo Mouse Melanoma Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of APCP in a syngeneic mouse melanoma model.

Materials:

-

C57BL/6 mice

-

B16-F10 melanoma cells

-

Adenosine 5'-(α,β-methylene)diphosphate (APCP)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Calipers

-

Syringes and needles

Procedure:

-

Culture B16-F10 melanoma cells to 80-90% confluency.

-

Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 2.5 x 106 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the flank of each C57BL/6 mouse.

-

Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm3). This typically takes 7-10 days.

-

Randomize the mice into treatment and control groups.

-

Prepare the APCP treatment solution by dissolving it in sterile PBS. A common dose is 20 mg/kg body weight.

-

Administer APCP or vehicle (PBS) to the mice via intraperitoneal (i.p.) injection. The frequency of administration can vary (e.g., every other day).

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).

Conclusion

Adenosine 5'-(α,β-methylene)diphosphate (APCP) is a potent and specific competitive inhibitor of CD73. Its ability to block the production of immunosuppressive adenosine has made it an invaluable tool for studying the intricate roles of purinergic signaling in health and disease. In the context of oncology, APCP's capacity to enhance anti-tumor immunity, both alone and in combination with other immunotherapies, underscores the therapeutic potential of targeting the CD73-adenosine axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the mechanism of action of APCP.

References

An In-depth Technical Guide to Non-Hydrolyzable ADP Analogs for Purinergic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commonly used non-hydrolyzable adenosine diphosphate (ADP) analogs in the study of P2Y purinergic receptors. Given the initial ambiguity surrounding "ApCp," this document focuses on well-characterized and widely utilized analogs, offering insights into their mechanism of action, quantitative binding data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery focused on purinergic signaling.

Introduction to Non-Hydrolyzable ADP Analogs

Adenosine diphosphate (ADP) is a critical signaling molecule that activates P2Y receptors, a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes, most notably platelet aggregation. The inherent instability of ADP, due to its rapid hydrolysis by ectonucleotidases, presents a significant challenge in experimental settings. Non-hydrolyzable ADP analogs are synthetic molecules that mimic the structure of ADP but are resistant to enzymatic degradation. This stability makes them invaluable tools for studying the structure, function, and pharmacology of P2Y receptors.

These analogs typically feature modifications to the pyrophosphate backbone, such as the substitution of an oxygen atom with a methylene group (as in α,β-methylene ADP) or a sulfur atom (as in ADPβS). These modifications prevent hydrolysis while often retaining high affinity and selectivity for specific P2Y receptor subtypes.

Mechanism of Action at P2Y Receptors

ADP exerts its effects on platelets primarily through two P2Y receptors: P2Y1 and P2Y12.[1]

-

P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in an increase in intracellular calcium levels, leading to platelet shape change and the initial, transient phase of aggregation.[2]

-

P2Y12 Receptor: Coupled to Gi, the activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This decrease in cAMP, along with signaling through the PI3K/Akt pathway, is crucial for the sustained and amplified platelet aggregation response.[3][5]

Non-hydrolyzable ADP analogs act as agonists or antagonists at these receptors, allowing for the dissection of their individual contributions to platelet function and other physiological processes.

Quantitative Data for Common Non-Hydrolyzable ADP Analogs and Antagonists

The following table summarizes key quantitative data for several widely used non-hydrolyzable ADP analogs and selective P2Y receptor antagonists. This data is essential for designing and interpreting experiments aimed at characterizing P2Y receptor pharmacology.

| Compound | Target Receptor(s) | Assay Type | Parameter | Value | Species | Reference |

| 2-MeS-ADP | P2Y1, P2Y12, P2Y13 (Agonist) | Functional Assay (cAMP inhibition) | EC50 | 5 nM | Human | [6] |

| P2Y13 (Agonist) | Functional Assay (cAMP inhibition) | EC50 | 19 nM | Human | [6] | |

| P2Y13 (Agonist) | Functional Assay (Ca2+/IP3 response) | EC50 | 1.93 nM | Not Specified | [7] | |

| P2Y1 (Agonist) | Functional Assay | pEC50 | 8.29 | Human | [6] | |

| MRS2179 | P2Y1 (Antagonist) | Platelet Aggregation (ADP-induced) | pIC50 | 5.51 ± 0.17 | Human | [8] |

| P2Y1 (Antagonist) | Platelet Aggregation (2MeSADP-induced) | pIC50 | 6.21 ± 0.20 | Human | [8] | |

| P2Y1 (Antagonist) | Radioligand Binding ([33P]MRS2179) | Kd | 109 ± 18 nM | Human | [9] | |

| A3P5PS | P2Y1 (Antagonist) | Functional Assay (Phospholipase C activation) | pKB | 6.46 ± 0.17 | Turkey | |

| AR-C67085 | P2Y12, P2Y13 (Antagonist) | Functional Assay (SMC contraction) | - | - | Not Specified | [10] |

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a scintillation proximity assay (SPA) to determine the binding affinity of test compounds for the human P2Y1 receptor using the radiolabeled agonist [33P] 2MeS-ADP.[11]

Materials:

-

P2Y1 receptor membranes (from HEK293 or other suitable expression system)

-

[33P] 2MeS-ADP (specific activity ~2,000 Ci/mmol)

-

Test compounds (various concentrations)

-

Assay Buffer: 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl2, pH 7.4

-

WGA polystyrene SPA beads

-

384-well OptiPlates

-

Centrifuge

-

Scintillation counter (e.g., Gen 4 LEADSEEKER)

Procedure:

-

Prepare binding reactions in 384-well OptiPlates in a final volume of 50 µL.

-

Each reaction should contain:

-

15 fmol of P2Y1 receptor membranes (approximately 1.7 µg of total protein).

-

0.3 nM [33P] 2MeS-ADP.

-

Varying concentrations of the test compound (typically from 160 pM to 10 µM) in assay buffer containing 1% DMSO.

-

100 µg of SPA beads.

-

-

Incubate the plates at room temperature for 1 hour to allow the binding to reach equilibrium.

-

Centrifuge the plates for 5 minutes.

-

Aspirate approximately 40 µL of the aqueous solution.

-

Seal the plates and determine the amount of [33P] 2MeS-ADP bound to the P2Y1 receptor membranes on the SPA beads using a scintillation counter.

-

Analyze the data using non-linear regression to determine IC50 values.

-

Calculate the binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (determined to be 14 nM for 2MeS-ADP and the P2Y1 receptor).[11]

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of non-hydrolyzable ADP analogs and their antagonists on platelet function.[12]

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Centrifuge

-

Light Transmission Aggregometer

-

Agonists (e.g., ADP, 2-MeS-ADP)

-

Test compounds (antagonists)

-

Platelet-Poor Plasma (PPP) for blanking

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate (9:1 ratio of blood to citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to pellet the platelets and other blood cells.

-

Collect the supernatant, which is the PPP.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

For antagonist studies, pre-incubate the PRP with the test compound for a specified time (e.g., 30 minutes at room temperature).[13]

-

Add the agonist (e.g., ADP or 2-MeS-ADP) to the PRP in the aggregometer cuvette to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

For antagonists, calculate the percent inhibition of aggregation compared to a control without the antagonist.

-

Determine the IC50 value of the antagonist by testing a range of concentrations.

-

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying non-hydrolyzable ADP analogs.

Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.

Caption: General workflow for in vitro platelet aggregation assay.

References

- 1. Platelet - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Molecular Structure and Core Chemical Properties

An In-depth Technical Guide to α,β-Methylene Adenosine Phosphates (ApCp)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biochemical applications of α,β-Methylene Adenosine Phosphates, commonly referred to by the abbreviation ApCp. This term encompasses a class of non-hydrolyzable nucleoside phosphate analogs, most notably α,β-Methyleneadenosine 5'-diphosphate (AMP-CP) and α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP) . These compounds are invaluable tools in biochemistry and pharmacology due to their structural similarity to endogenous nucleotides (ADP and ATP) combined with their resistance to enzymatic cleavage.

The defining structural feature of ApCp analogs is the replacement of the labile oxygen atom between the α- and β-phosphate groups with a methylene (-CH₂-) bridge. This substitution renders the phosphoanhydride bond resistant to hydrolysis by nucleotidases and kinases, making them stable analogs for studying nucleotide-dependent processes.

Structure of Key Analogs

-

Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP): A non-hydrolyzable analog of Adenosine Diphosphate (ADP). It acts as a competitive inhibitor of enzymes that process AMP, most notably ecto-5'-nucleotidase (CD73).[1][2]

-

α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP): A non-hydrolyzable analog of Adenosine Triphosphate (ATP). It is primarily used as a selective agonist for P2X purinergic receptors.[3]

Physicochemical and Chemical Properties

The key quantitative properties of these compounds are summarized below. This data is essential for experimental design, including buffer preparation and determining appropriate assay concentrations.

| Property | Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP) | α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP) |

| Synonyms | AMPCP, APCP, α,β-Methylene-ADP | α,β-methylene ATP, AMPPCP |

| Molecular Formula | C₁₁H₁₇N₅O₉P₂ | C₁₁H₁₈N₅O₁₂P₃ (Acid form) |

| Molecular Weight | 425.23 g/mol | 505.18 g/mol (Acid form) |

| Purity | Typically ≥98% by HPLC[1] | Typically ≥95% |

| Solubility | Water: 50 mg/mL | PBS (pH 7.2): 10 mg/mL |

| Appearance | Powder or crystalline solid | Crystalline solid |

| Storage Temp. | -20°C | -20°C |

Biochemical Interactions and Applications

ApCp analogs are primarily used to probe two major signaling pathways: the adenosinergic pathway (via CD73 inhibition) and the purinergic P2X pathway (via receptor activation).

AMP-CP as an Inhibitor of CD73

Extracellular adenosine is a potent immunosuppressive molecule often found at high levels in the tumor microenvironment. Its production is primarily controlled by the ectoenzyme CD73, which hydrolyzes AMP to adenosine. AMP-CP is a potent competitive inhibitor of CD73, preventing this conversion and thereby blocking the production of immunosuppressive adenosine.[1] This makes it a critical tool for cancer immunotherapy research.

AMP-PCP as a P2X Receptor Agonist

P2X receptors are ATP-gated cation channels involved in a wide range of physiological processes, including synaptic transmission, inflammation, and pain signaling. AMP-PCP mimics the binding of ATP but is resistant to breakdown, allowing for sustained and controlled activation of these channels. It is particularly potent at P2X1 and P2X3 subtypes, enabling researchers to study the downstream effects of their activation, such as ion influx and membrane depolarization.

Quantitative Biochemical Data

The following table summarizes key binding and activity data for these compounds against their primary targets.

| Compound | Target | Parameter | Value | Notes |

| AMP-CP | Human CD73 | Kᵢ | 59 nM | Potent competitive inhibitor. |

| AMP-CP | Human CD73 | IC₅₀ | 0.56 µM | |

| AMP-PCP | P2X1 / P2X3 Receptors | EC₅₀ | ~1 µM | Potent agonist. |

| AMP-PCP | P2X2, P2X4-7 Receptors | Potency | ~1,000-fold less potent | Demonstrates high selectivity for P2X1/3. |

| AMP-PCP | Adenylate Cyclase | Kᵢ | ~0.5 mM | Weakly inhibits in a calcium-dependent manner. |

Key Signaling Pathways

The stability of ApCp analogs makes them ideal for elucidating complex signaling cascades. The diagrams below, rendered in DOT language, illustrate their points of action.

The CD73-Mediated Adenosine Production Pathway

This pathway shows how extracellular ATP is converted into immunosuppressive adenosine and how AMP-CP intervenes.

Caption: The CD73-adenosine pathway and the inhibitory action of AMP-CP.

P2X Receptor Activation Pathway

This diagram illustrates how extracellular ATP or its stable analog, AMP-PCP, activates P2X receptors, leading to downstream cellular effects.

Caption: Agonist-induced activation of a P2X receptor ion channel.

Experimental Protocols and Workflows

The following provides a detailed methodology for a common assay used to measure the enzymatic activity of CD73 and to evaluate the potency of inhibitors like AMP-CP.

Protocol: CD73 Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of phosphate produced is directly proportional to CD73 activity. Inhibitors like AMP-CP will reduce the amount of phosphate detected.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of this green complex, measured by absorbance at ~620-640 nm, is directly related to the concentration of free phosphate.

Materials:

-

Recombinant human CD73 or cell lysate containing CD73

-

AMP (Substrate)

-

AMP-CP (Inhibitor)

-

Assay Buffer (e.g., Tris-based buffer, pH 7.5)

-

Malachite Green Reagent A (Malachite Green in acid)

-

Malachite Green Reagent B (Molybdate solution)

-

Phosphate Standard (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 µM) in Assay Buffer.

-

Reaction Setup: In a 96-well plate, prepare wells for:

-

Blank: Assay Buffer only (no enzyme).

-

Control: CD73 enzyme + Assay Buffer.

-

Inhibitor Test: CD73 enzyme + desired concentration(s) of AMP-CP.

-

-

Pre-incubation: Add the enzyme and inhibitor (or buffer for control wells) to the plate. Allow to pre-incubate for 10-15 minutes at 37°C to permit inhibitor binding.

-

Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 50 µL).

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop & Develop Color: Stop the reaction by adding Malachite Green Reagents A and B. This also begins the color development. Incubate for 5-15 minutes at room temperature.

-

Read Absorbance: Measure the absorbance of each well at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the Blank from all other readings.

-

Use the Phosphate Standard curve to convert absorbance values into phosphate concentration (µM).

-

Calculate the percent inhibition for AMP-CP wells relative to the Control wells.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

The following DOT script visualizes the steps of the Malachite Green assay.

Caption: Workflow for a CD73 enzymatic assay using the Malachite Green method.

References

A Researcher's Guide to ApCp and its Analogs in Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of scientific research, particularly in the fields of biochemistry and pharmacology, the use of non-hydrolyzable ATP analogs is indispensable for elucidating the mechanisms of ATP-dependent enzymes and signaling pathways. Among these, Adenosine 5'-(α,β-methylene)triphosphate, commonly abbreviated as ApCp, and its synonyms serve as critical tools for "freezing" enzymatic reactions at the ATP-bound state. This technical guide provides a comprehensive overview of the synonyms for ApCp, their quantitative data in scientific literature, detailed experimental protocols for their use, and visualizations of their roles in signaling pathways and experimental workflows.

Unraveling the Nomenclature: Synonyms for ApCp

The compound commonly referred to as ApCp is known by several names and abbreviations in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and for clear communication of research findings. The most frequently encountered synonyms include:

-

AMP-PCP or AMPCP : This is a widely used abbreviation for Adenosine 5'-(α,β-methylene)triphosphate.

-

α,β-Methyleneadenosine 5'-triphosphate : This is the full chemical name and provides a clear description of the molecule's structure, highlighting the methylene bridge between the alpha and beta phosphates.

-

Adenylyl-(α,β)-methylene-diphosphonate : This name emphasizes the adenylyl and the modified diphosphonate moieties.

-

ADP[α,β-CH2] : This notation is sometimes used to represent the structure, indicating an ADP molecule with a methylene group between the alpha and beta phosphates.

These compounds belong to a broader class of non-hydrolyzable ATP analogs , which are molecules that mimic the structure of ATP but are resistant to enzymatic hydrolysis. This property makes them invaluable for studying the conformational changes and binding events of ATPases and other ATP-dependent enzymes without the complication of product formation.

Quantitative Data: A Comparative Overview

ApCp and its analogs have been utilized to probe the active sites and determine the binding affinities of a multitude of enzymes. The following table summarizes key quantitative data, such as dissociation constants (Kd), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50), for some of these interactions.

| Synonym Used | Enzyme/Protein Target | Quantitative Value | Measurement Type | Reference |

| AMP-PCP | Hsp90 N-terminal domain | 3.8 µM | Kd | [1][2][3][4] |

| AMPCP | ecto-5′-nucleotidase (CD73) | 0.56 ± 0.01 µM | IC50 | [5] |

| AMPCP | ecto-5′-nucleotidase (CD73) | 59 ± 1.5 nM | Ki | [5] |

| α,β-Methyleneadenosine 5'-triphosphate | Adenylate Cyclase | ~0.5 mM | Ki | [6][7][8][9] |

Experimental Protocols: Methodologies for Key Experiments

The determination of the quantitative data presented above relies on precise and well-controlled experimental protocols. A common application of ApCp and its analogs is in enzyme inhibition assays. Below is a detailed methodology for a typical enzyme kinetics experiment to determine the inhibitory potential of an ApCp analog on an ATPase, such as ecto-5'-nucleotidase (CD73), using the malachite green phosphate assay.

Principle of the Malachite Green Assay

The malachite green assay is a colorimetric method used to detect the amount of inorganic phosphate released from an enzymatic reaction, such as ATP hydrolysis. In the presence of molybdate in an acidic solution, inorganic phosphate forms a complex. Malachite green then binds to this phosphomolybdate complex, resulting in a color change that can be quantified spectrophotometrically at a wavelength of approximately 620-660 nm.

Materials

-

Purified enzyme (e.g., recombinant human CD73)

-

Substrate (e.g., Adenosine 5'-monophosphate, AMP, for CD73)

-

Inhibitor (e.g., AMP-PCP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

-

Malachite Green Reagent A (Malachite green in sulfuric acid)

-

Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader

Detailed Protocol for IC50 Determination of AMP-PCP against CD73

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in assay buffer.

-

Prepare a stock solution of the substrate (AMP) in assay buffer.

-

Prepare a series of dilutions of the inhibitor (AMP-PCP) in assay buffer.

-

Prepare the malachite green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This should typically be done fresh.

-

Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add the different concentrations of the inhibitor (AMP-PCP) to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (AMP) to all wells simultaneously.

-

Allow the reaction to proceed for a fixed time (e.g., 20 minutes) at the controlled temperature. The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding the malachite green working solution to each well. This acidic solution will denature the enzyme and initiate the color development.

-

-

Detection and Data Analysis:

-

Incubate the plate at room temperature for a specific time (e.g., 15-30 minutes) to allow for full color development.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 630 nm) using a microplate reader.

-

Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

-

Visualizing the Science: Diagrams of Pathways and Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the Graphviz DOT language, illustrate the purinergic signaling pathway and a typical experimental workflow for studying enzyme inhibition.

Purinergic Signaling Pathway and the Role of ApCp Analogs

Experimental Workflow for Enzyme Inhibition Assay

This technical guide serves as a foundational resource for researchers working with ApCp and its non-hydrolyzable ATP analog counterparts. By providing a clear understanding of the nomenclature, a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate more effective and informed research in the critical areas of enzyme kinetics and cellular signaling.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. youtube.com [youtube.com]

- 7. Purinergic Signaling in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]

ApCp as an Inhibitor of Ecto-5'-Nucleotidase/CD73: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is a critical node in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. In pathological contexts, particularly within the tumor microenvironment, the resulting accumulation of adenosine exerts potent immunosuppressive effects, facilitating tumor growth, proliferation, and resistance to therapy. Consequently, inhibition of CD73 has emerged as a promising strategy in immuno-oncology. Adenosine 5'-(α,β-methylene)diphosphate (ApCp), a non-hydrolyzable analog of adenosine diphosphate (ADP), stands as the archetypal small-molecule inhibitor of CD73. Its utility as a research tool has been instrumental in elucidating the biological functions of CD73 and validating it as a therapeutic target. This technical guide provides an in-depth overview of ApCp, focusing on its mechanism of action, quantitative inhibitory characteristics, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Introduction to Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase, designated as Cluster of Differentiation 73 (CD73), is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the surface of various cell types, including endothelial, epithelial, and numerous immune cells.[1][2] CD73 catalyzes the terminal step in the extracellular degradation of adenosine triphosphate (ATP), hydrolyzing AMP into adenosine and inorganic phosphate (Pi).[3]

In the tumor microenvironment (TME), damaged or dying cells release large amounts of ATP. This ATP is sequentially hydrolyzed to AMP by ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39).[3] CD73 then converts this AMP to adenosine.[3] The resulting high concentrations of adenosine suppress the anti-tumor immune response by binding to A2A and A2B receptors on effector immune cells like CD8+ T cells and Natural Killer (NK) cells.[4] Elevated CD73 expression is observed in many cancers, including breast, lung, and melanoma, and often correlates with poor prognosis and resistance to immunotherapy.[4][5] This central role in immune evasion makes CD73 a compelling target for therapeutic intervention.[4]

ApCp: Mechanism of Action

ApCp (also known as AOPCP) is a structural analog of ADP where the oxygen atom linking the α and β phosphates is replaced by a methylene bridge (-CH2-). This substitution renders the molecule resistant to hydrolysis.

ApCp functions as a competitive inhibitor of CD73.[4] It binds to the enzyme's active site, directly competing with the natural substrate, AMP.[5] The binding of ApCp occupies the catalytic pocket, preventing AMP from being processed and thereby blocking the production of adenosine. Because the inhibition is competitive, its efficacy can be overcome by sufficiently high concentrations of the substrate.[6] The stability of the ApCp-CD73 complex prevents the conformational changes necessary for catalysis, effectively shutting down the enzyme's function.

Quantitative Inhibition Data

As a foundational tool compound, specific and standardized inhibitory constants like IC50 and Ki for ApCp are not as consistently reported as for newer, proprietary drug candidates. The IC50 value of a competitive inhibitor is inherently dependent on the concentration of the substrate (AMP) used in the assay, leading to variability across different studies.

However, its potency is well-established through its effective use in a multitude of in vitro and in vivo studies at defined concentrations. The table below summarizes concentrations at which ApCp has been shown to elicit significant biological effects.

| Parameter | Value/Concentration | Context | Source(s) |

| In Vitro Efficacy | 12 µM | Inhibited viability of MDA-MB-231 breast cancer cells in a dose-dependent manner. | [7] |

| In Vivo Efficacy | 400 µ g/mouse (p.t.) | Significantly reduced tumor growth in a B16-F10 melanoma mouse model. | [8] |

| In Vivo Efficacy | 20 mg/kg (i.p.) | Resulted in an initial blood concentration of ~38.6 µM in mice; used to study vascular leakage. | [1][5][9] |

| In Vivo Efficacy | 400 µ g/rat | Exacerbated inflammation in a carrageenan-induced pleurisy model. |

Signaling Pathways and Visualization

The inhibition of CD73 by ApCp has significant downstream consequences, primarily by preventing the immunosuppressive effects of adenosine.

Extracellular Adenosine Generation Pathway

CD73 is the final and rate-limiting enzyme in a cascade that converts pro-inflammatory extracellular ATP into an immunosuppressive signal. This pathway is a primary target for ApCp.

Caption: The purinergic signaling cascade and the inhibitory action of ApCp on CD73.

Adenosine-Mediated Immunosuppression

Once produced, adenosine binds to A2A and A2B receptors on various immune cells, leading to a blunted anti-tumor response. ApCp prevents the initiation of this cascade.

Caption: Adenosine signaling pathway leading to immunosuppression, blocked by ApCp.

Experimental Protocols

ApCp is widely used as a pharmacological tool to investigate the CD73/adenosine pathway. Below are representative protocols for its use in key experiments.

Protocol: CD73 Enzymatic Activity Assay (Malachite Green)

This assay indirectly measures CD73 activity by quantifying the release of inorganic phosphate (Pi), a product of AMP hydrolysis.

Objective: To determine the inhibitory effect of ApCp on the enzymatic activity of CD73 in vitro.

Principle: The Malachite Green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-650 nm. A decrease in color formation in the presence of an inhibitor indicates reduced enzyme activity.

Materials:

-

Recombinant human or murine CD73 protein

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Note: Do not use phosphate-based buffers)

-

Substrate: Adenosine 5'-monophosphate (AMP) solution

-

Inhibitor: ApCp solution

-

Malachite Green Reagent (commercial kit or prepared solution of malachite green, ammonium molybdate, and stabilizer)

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Blank: Assay Buffer only.

-

Control (No Inhibitor): Assay Buffer, CD73 enzyme, and AMP substrate.

-

Inhibitor Test: Assay Buffer, CD73 enzyme, varying concentrations of ApCp, and AMP substrate.

-

-

Pre-incubation: Add the enzyme and inhibitor (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add AMP to all wells (except the blank) to a final concentration relevant to its Km (e.g., 10-50 µM). The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent to all wells, including standards. This reagent is acidic and will denature the enzyme. Allow color to develop for 15-30 minutes at room temperature.

-

Measurement: Read the absorbance at ~630 nm using a microplate reader.

-

Analysis: Subtract the blank reading from all wells. Use the phosphate standard curve to convert absorbance values to phosphate concentration. Calculate the percentage of inhibition for each ApCp concentration relative to the control reaction. Plot the results to determine the IC50 value under the specified AMP concentration.

Protocol: HPLC-Based Assay for AMP and Adenosine Quantification

This method directly measures the substrate (AMP) and the product (adenosine), providing a highly accurate assessment of CD73 activity and its inhibition.

Objective: To directly quantify the conversion of AMP to adenosine and its inhibition by ApCp.

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify AMP and adenosine based on their different polarities. Their concentrations are determined by UV absorbance at ~254-260 nm.[5]

Materials:

-

CD73-expressing cells or recombinant CD73

-

Reaction Buffer (e.g., Tris-buffered saline)

-

Substrate: AMP solution

-

Inhibitor: ApCp solution

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium formate in water)

-

Mobile Phase B: Organic solvent (e.g., Acetonitrile)

-

AMP and Adenosine analytical standards

-

Perchloric acid or similar quenching agent

-

0.22 µm syringe filters

Procedure:

-

Standard Curve Preparation: Prepare a series of known concentrations of AMP and adenosine standards to be run on the HPLC for calibration.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine Reaction Buffer, CD73 source (cells or protein), and ApCp (or vehicle).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding AMP.

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold perchloric acid. This precipitates the protein.

-

Sample Preparation:

-

Vortex the quenched reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Run a gradient elution program (e.g., starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B) to separate adenosine and AMP.

-

Monitor the elution profile with the UV detector at ~254 nm.

-

-

Analysis: Identify and integrate the peaks corresponding to adenosine and AMP by comparing their retention times with the analytical standards. Use the standard curves to calculate the concentration of each molecule in the sample. Determine the rate of adenosine production and calculate the percent inhibition by ApCp.

Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for testing the efficacy of ApCp in a murine tumor model.

Objective: To evaluate the anti-tumor effect of ApCp in vivo.

Principle: ApCp is administered to tumor-bearing mice to inhibit CD73 activity within the tumor microenvironment. The expected outcome is a reduction in immunosuppressive adenosine, leading to enhanced anti-tumor immunity and delayed tumor growth.[7][8]

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

-

ApCp, sterile and suitable for injection

-

Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumors with calipers and randomize mice into treatment groups (e.g., Vehicle control, ApCp treatment) with similar average tumor volumes.

-

Treatment Administration:

-

Administer ApCp or vehicle control according to a predefined schedule. A common regimen is peritumoral (p.t.) or intraperitoneal (i.p.) injection every 2-3 days.

-

A typical dose is 400 µ g/mouse .[8]

-

-

Monitoring:

-

Monitor animal health and body weight daily or every other day.

-

Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration (e.g., 21 days).

-

Euthanize all animals and excise the tumors. Measure the final tumor weight and volume.

-

Plot the mean tumor growth curves for each group over time.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the vehicle and ApCp-treated groups.

-

-

(Optional) Mechanistic Studies: Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) or cytokine analysis (e.g., IFN-γ) to confirm the immunomodulatory effects of ApCp.

Conclusion

Adenosine 5'-(α,β-methylene)diphosphate (ApCp) is a cornerstone pharmacological tool for the study of ecto-5'-nucleotidase/CD73. As a stable, competitive inhibitor, it has been indispensable for dissecting the role of the CD73-adenosine axis in physiology and disease, particularly in the context of tumor immunology. While it has been largely superseded by more potent and selective second-generation inhibitors in clinical development, ApCp remains a vital, accessible, and well-characterized reagent for preclinical research. The protocols and data presented in this guide provide a framework for researchers to effectively utilize ApCp to investigate CD73 biology and explore the therapeutic potential of targeting this critical immunosuppressive pathway.

References

- 1. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Effects of ecto-5'-nucleotidase on human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat [frontiersin.org]

- 9. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of α,β-methylene ATP (ApCp) in Elucidating Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine triphosphate (ATP), are pivotal signaling molecules that mediate a vast array of physiological processes through purinergic receptors. The study of this intricate signaling network is often complicated by the rapid hydrolysis of ATP by ectonucleotidases. α,β-methylene adenosine 5'-triphosphate (ApCp), a non-hydrolyzable analog of ATP, has emerged as an indispensable tool for dissecting purinergic pathways. This technical guide provides an in-depth overview of the role of ApCp in purinergic signaling research, including its mechanism of action, receptor selectivity, and applications in key experimental protocols. Quantitative data on its receptor interactions are summarized, and detailed methodologies for its use in electrophysiological and enzymatic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive resource for professionals in the field.

Introduction to Purinergic Signaling and the Challenge of ATP Instability

Purinergic signaling encompasses the release of purine and pyrimidine nucleotides and nucleosides, which act as extracellular signaling molecules to regulate a wide range of biological functions, including neurotransmission, inflammation, muscle contraction, and cell proliferation.[1][2] These molecules exert their effects by binding to two main families of purinergic receptors: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.[3][4]

P2 receptors are further subdivided into two classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs.[4][5] The seven P2X receptor subtypes (P2X1-7) and eight P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) exhibit distinct tissue distributions, ligand sensitivities, and downstream signaling pathways.[5][6]

A significant challenge in studying P2 receptor signaling is the rapid degradation of extracellular ATP by a cascade of cell-surface enzymes known as ectonucleotidases (e.g., CD39, CD73).[7] This enzymatic activity complicates the interpretation of experimental results by reducing the effective concentration of the agonist and generating other active metabolites like ADP and adenosine, which can activate other purinergic receptors.

ApCp: A Stable ATP Analog for Purinergic Research

To overcome the challenge of ATP instability, researchers utilize non-hydrolyzable ATP analogs. Among these, α,β-methylene adenosine 5'-triphosphate (ApCp), also known as α,β-meATP, is a widely used and valuable tool.

Chemical Structure and Stability

ApCp is a structural analog of ATP where a methylene group (-CH2-) replaces the oxygen atom bridging the α and β phosphate groups. This phosphonate linkage is resistant to hydrolysis by ectonucleotidases, ensuring a stable concentration of the ligand in the extracellular space during experiments.[5][8]

Mechanism of Action and Receptor Selectivity

ApCp acts as an agonist at a subset of P2X receptors, while being largely inactive at P2Y receptors. This selectivity is a key advantage in distinguishing the contributions of these two receptor families to a physiological response. ApCp is a potent agonist for homomeric P2X1 and P2X3 receptors and heteromeric P2X2/3 receptors.[8][9][10][11] Its potency at other P2X subtypes and at P2Y receptors is significantly lower.[8]

Quantitative Data: ApCp Interaction with Purinergic Receptors

The following tables summarize the known quantitative data for ApCp's interaction with various purinergic receptors, providing a valuable reference for experimental design.

Table 1: Agonist Potency (EC50) of ApCp at P2X Receptors

| Receptor Subtype | Species | EC50 (µM) | Reference(s) |

| P2X1 | Rat | ~1 | [8] |

| P2X2 | Rat | >1000 | [8] |

| P2X3 | Rat | ~1 | [8] |

| P2X4 | Rat | >1000 | [8] |

| P2X5 | Rat | >1000 | [8] |

| P2X6 | Rat | >1000 | [8] |

| P2X7 | Rat | >1000 | [8] |

Table 2: Antagonist/Inhibitory Activity of ApCp

| Target | Action | Ki (mM) | Reference(s) |

| Adenylate Cyclase | Competitive Inhibitor | ~0.5 | [8] |

Experimental Protocols

The stability and selectivity of ApCp make it a valuable tool in a variety of experimental settings. Below are detailed protocols for its application in key assays.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Characterization

This protocol describes the use of ApCp to elicit and characterize currents mediated by P2X receptors in cultured cells or isolated neurons.

Objective: To measure ion channel activity in response to P2X receptor activation by ApCp.

Materials:

-

Cells expressing the P2X receptor of interest.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).

-

ApCp stock solution (10 mM in water).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Prepare the external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Plate cells on coverslips suitable for microscopy and mount on the stage of an inverted microscope.

-

Perfuse the cells with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Prepare working concentrations of ApCp by diluting the stock solution in the external solution.

-

Apply ApCp to the cell using a rapid perfusion system.

-

Record the inward current elicited by ApCp. The current amplitude and kinetics provide information about the P2X receptors present.

-

Wash out the ApCp with the external solution to allow the current to return to baseline.

-

Different concentrations of ApCp can be applied to generate a dose-response curve and determine the EC50.

Whole-cell patch-clamp workflow for studying P2X receptors with ApCp.

Ectonucleotidase Activity Assay

This protocol provides a method to assess the activity of ectonucleotidases and the inhibitory effect of compounds by measuring the hydrolysis of ATP, which can be distinguished from the stable analog ApCp.

Objective: To measure the rate of ATP hydrolysis by ectonucleotidases and to use ApCp as a stable control.

Materials:

-

Source of ectonucleotidase activity (e.g., cell suspension, membrane preparations).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2).

-

ATP and ApCp stock solutions (10 mM in water).

-

Malachite green reagent for phosphate detection.

-

96-well microplate and plate reader.

Methodology:

-

Prepare the ectonucleotidase source (e.g., adjust cell suspension to a specific density).

-

In a 96-well plate, add the ectonucleotidase preparation to the assay buffer.

-

To initiate the reaction, add either ATP (for measuring activity) or ApCp (as a negative control for hydrolysis) to the wells to a final concentration of 100 µM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

The amount of phosphate produced is proportional to the ectonucleotidase activity. No significant phosphate should be detected in the wells containing ApCp.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the results.

Workflow for an ectonucleotidase activity assay.

Visualizing Purinergic Signaling Pathways with ApCp

ApCp is instrumental in dissecting the complex signaling cascades initiated by extracellular ATP. The following diagrams illustrate the points of action of ATP and ApCp within the purinergic signaling network.

References

- 1. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic signaling pathway in severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. perl - Getting the Graphviz2 dot input with large graphs - Stack Overflow [stackoverflow.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Core Technical Guide: Adenosine-5'-[(β,γ)-methyleno]triphosphate (AppCp)

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of Adenosine-5'-[(β,γ)-methyleno]triphosphate (AppCp), a non-hydrolyzable analog of adenosine triphosphate (ATP). It covers the molecule's core physicochemical properties, relevant biological interactions, and general experimental methodologies.

Introduction

Adenosine-5'-[(β,γ)-methyleno]triphosphate, commonly abbreviated as AppCp or AMPPCP, is a crucial tool in biochemistry and pharmacology. As a non-hydrolyzable analog of ATP, the primary energy currency of the cell, AppCp can bind to ATP-dependent enzymes and receptors without being broken down. This property makes it an invaluable molecule for studying the conformational changes associated with nucleotide binding, elucidating enzyme mechanisms, and investigating signaling pathways that are triggered by ATP. Its resistance to hydrolysis allows researchers to "trap" enzymes and receptors in their ATP-bound state for structural and functional analysis.

Physicochemical Properties

The fundamental properties of AppCp are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ (free acid) | [1][2] |

| Molecular Weight | 505.21 g/mol (free acid) | [1][2] |

| Exact Mass | 505.02 g/mol (free acid) | [1] |

| Synonyms | AMPPCP; Adenosine-5'-[(β,γ)-methyleno]triphosphate | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 95% (by HPLC) | [1][2] |

| Spectroscopic Properties | λmax: 259 nm, ε: 15.4 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |

| Storage Conditions | -20 °C | [1] |

Experimental Protocols

Detailed experimental protocols for AppCp are often specific to the biological system under investigation. However, this section outlines the general methodologies for the synthesis, analysis, and application of AppCp in common research contexts.

Synthesis of AppCp

The chemical synthesis of AppCp, like other nucleotide analogs, is a multi-step process that requires expertise in organic chemistry. While detailed, specific protocols for AppCp are proprietary or found in specialized literature, the general approach involves the phosphorylation of adenosine monophosphate (AMP) with a methylenebis(phosphonate) derivative.

A generalized synthetic workflow is as follows:

Caption: Generalized workflow for the chemical synthesis of AppCp.

Key Steps in Synthesis:

-

Protection: The hydroxyl groups on the ribose sugar of AMP are protected to prevent unwanted side reactions during phosphorylation.

-

Activation: The phosphate group of the protected AMP is activated to facilitate the subsequent coupling reaction.

-

Coupling: The activated AMP is reacted with a methylenebis(phosphonate) salt. This is the key step that introduces the non-hydrolyzable P-C-P bond.

-

Deprotection: The protecting groups on the ribose are removed.

-

Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Analytical Methods for AppCp Quantification and Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for determining the purity and concentration of AppCp solutions.

General HPLC Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of nucleotides.

-

Detection: UV absorbance is monitored at 259 nm, the wavelength of maximum absorbance for the adenine base.[1]

-

Quantification: The concentration of AppCp is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified AppCp standard.

Application in Enzyme Kinetics

AppCp is widely used as a competitive inhibitor in enzyme kinetic studies to understand the role of ATP binding and hydrolysis.

Experimental Workflow for Enzyme Inhibition Studies:

Caption: A typical workflow for studying enzyme inhibition by AppCp.

Protocol Outline:

-

A series of reactions are set up with a fixed concentration of the enzyme and its substrate.

-

Varying concentrations of AppCp are added to these reactions.

-

The initial reaction rates are measured.

-

The data is plotted (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways

AppCp is a valuable tool for investigating signaling pathways that are activated by extracellular ATP, particularly those mediated by P2 purinergic receptors. These receptors are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.

Interaction with P2X Receptors

P2X receptors are ion channels that open in response to ATP binding, leading to the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses. Since AppCp can bind to these receptors but is not hydrolyzed, it can be used to study the direct effects of receptor activation.

Simplified P2X Receptor Signaling Pathway:

Caption: Simplified signaling cascade following P2X receptor activation by AppCp.

Activation of P2X receptors by AppCp can trigger a variety of cellular responses, including:

-

Neurotransmission: Modulation of synaptic activity.

-

Inflammation: Release of pro-inflammatory cytokines.[3]

-

Apoptosis: Programmed cell death in response to prolonged receptor activation.

The use of AppCp allows researchers to dissect the specific consequences of receptor binding and channel opening, independent of ATP hydrolysis and the actions of its breakdown products (ADP and adenosine).

Conclusion

AppCp is an indispensable tool for researchers in the life sciences and drug development. Its non-hydrolyzable nature provides a unique advantage for studying the structure and function of ATP-binding proteins and for elucidating the complex signaling pathways regulated by extracellular nucleotides. The methodologies outlined in this guide provide a framework for the effective use of AppCp in a variety of experimental contexts.

References

An In-depth Technical Guide to the Stability of the α,β-methylene Bridge in ApCp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of the α,β-methylene bridge in Adenosine 5'-(α,β-methylene)triphosphate (ApCp). ApCp is a non-hydrolyzable analog of Adenosine 5'-triphosphate (ATP) where a methylene group (-CH2-) replaces the oxygen atom between the α and β phosphates. This modification confers significant resistance to chemical and enzymatic degradation, making it a valuable tool in studying ATP-dependent processes.

I. Chemical Stability of the α,β-Methylene Bridge

The defining feature of ApCp's stability lies in the carbon-phosphorus (C-P) bond of its α,β-methylene bridge. Unlike the phosphoanhydride (P-O-P) bonds in ATP, the C-P bond is exceptionally resistant to non-enzymatic hydrolysis. This stability is attributed to the higher bond energy and lower polarity of the C-P bond compared to the P-O bond, rendering it less susceptible to nucleophilic attack by water.

While specific kinetic data for the non-enzymatic hydrolysis of ApCp at physiological pH and temperature is not extensively documented in publicly available literature, the general consensus in the scientific community is that the α,β-methylene bridge is stable under these conditions. Phosphonates, the class of compounds to which the core of ApCp belongs, are known for their resistance to chemical hydrolysis across a wide pH range.[1]

II. Enzymatic Stability of the α,β-Methylene Bridge

A primary advantage of ApCp in biological research is its remarkable resistance to enzymatic degradation by nucleotidases that readily hydrolyze ATP.

-

Resistance to Phosphatases: Common extracellular and intracellular phosphatases, such as apyrases (ATP diphosphohydrolases) and alkaline phosphatases, which sequentially cleave the terminal phosphate groups of ATP, are generally unable to hydrolyze the C-P bond in the α,β-methylene bridge of ApCp. This makes ApCp a stable agonist for receptors and a persistent inhibitor for enzymes in environments rich in these degradative enzymes.

-

Enzymes Capable of C-P Bond Cleavage: While the α,β-methylene bridge is resistant to common phosphatases, specialized enzymes capable of cleaving C-P bonds do exist, primarily in lower organisms like bacteria. These enzymes, such as phosphonatases and C-P lyases, are part of metabolic pathways for the utilization of phosphonates as a phosphorus source. However, the substrate specificity of these enzymes is often narrow, and they are not typically present in mammalian systems under normal physiological conditions. Therefore, for most research applications in drug development and mammalian cell biology, the enzymatic stability of the α,β-methylene bridge in ApCp is considered robust.

III. Quantitative and Qualitative Stability Data

The available data on the stability of ApCp is largely qualitative, emphasizing its non-hydrolyzable nature in comparison to ATP. The following table summarizes the key stability characteristics.

| Parameter | Observation | Citation(s) |

| Chemical Stability | The C-P bond in the α,β-methylene bridge is significantly more resistant to chemical hydrolysis than the P-O-P bond in ATP. Phosphonates are generally stable in aqueous solutions. | [1] |

| Enzymatic Stability | Resistant to hydrolysis by common ATP-hydrolyzing enzymes such as apyrases and alkaline phosphatases. | |

| Storage Stability | Commercially available ApCp is reported to be stable for ≥ 4 years when stored at -20°C. | |

| Thermodynamic Stability | The Gibbs free energy (ΔG°) for the hydrolysis of the terminal phosphate of the α,β-methylene analogue of ATP is 11.7 kJ/mol less favorable than that for MgATP.[2] | [2] |

IV. Experimental Protocols for Stability Assessment

To empirically determine the stability of ApCp under specific experimental conditions, the following detailed protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and 31P Nuclear Magnetic Resonance (31P NMR) spectroscopy are provided.

This method allows for the quantification of ApCp and its potential degradation products over time.

1. Materials and Reagents:

-

ApCp standard

-

Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP) standards (as potential degradation products)

-

Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Deionized water (18 MΩ·cm)

-

Test solutions: ApCp dissolved in the buffer or medium of interest (e.g., physiological buffer, serum, cell culture medium)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 259 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Gradient Elution:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B

-

15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B

-

20-25 min: Return to 100% Mobile Phase A

-

25-30 min: Re-equilibration at 100% Mobile Phase A

-

4. Procedure:

-

Prepare a stock solution of ApCp in deionized water.

-

Prepare standard solutions of ApCp, ADP, and AMP of known concentrations to establish a calibration curve.

-

Prepare the test solutions by dissolving ApCp in the desired buffer or biological matrix to the final concentration.

-

Incubate the test solutions under the desired experimental conditions (e.g., 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

-

If using a biological matrix like serum, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

Inject the standards and the prepared samples onto the HPLC system.

-

Monitor the chromatograms for the appearance of degradation products (which would elute at different retention times than ApCp) and the decrease in the peak area of ApCp.

-

Quantify the concentration of ApCp at each time point using the calibration curve.

-

Calculate the degradation rate and half-life of ApCp under the tested conditions.

This method provides direct insight into the chemical environment of the phosphorus atoms and can be used to monitor the cleavage of the phosphate chain.

1. Materials and Reagents:

-

ApCp

-

Deuterated water (D2O)

-

EDTA (to chelate paramagnetic ions)

-

pH meter and appropriate acids/bases for pH adjustment

2. Instrumentation:

-

NMR spectrometer with a phosphorus probe (e.g., 400 MHz or higher)

3. Sample Preparation:

-

Dissolve ApCp in D2O to a final concentration of 5-10 mM.

-

Add EDTA to a final concentration of 1-5 mM.

-

Adjust the pH of the solution to the desired value (e.g., 7.4).

-

Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

-

Nucleus: 31P

-

Temperature: 37°C

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation)

-

Number of Scans: 128-256 (or as needed for adequate signal-to-noise)

5. Procedure:

-

Acquire an initial 31P NMR spectrum of the freshly prepared ApCp solution (time = 0). The spectrum should show characteristic peaks for the α, β, and γ phosphorus atoms of ApCp.

-

Incubate the NMR tube at the desired temperature.

-

Acquire subsequent 31P NMR spectra at regular time intervals.

-

Process the spectra (Fourier transform, phasing, baseline correction).

-

Integrate the peaks corresponding to the phosphorus atoms of ApCp and any new peaks that may appear due to degradation. A decrease in the integral of the ApCp peaks and the appearance of new signals would indicate degradation.

-

The rate of degradation can be determined by plotting the normalized integral of the ApCp peaks as a function of time.

V. Visualizations

References

- 1. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alpha beta-methylene analogues of ADP and ATP act as substrates for creatine kinase. delta G0 for this reaction and for the hydrolysis of the alpha beta-methylene analogue of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing ApCp in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of protein kinases, understanding the interaction between the enzyme and its primary substrate, adenosine triphosphate (ATP), is fundamental. Non-hydrolyzable ATP analogs are invaluable tools for elucidating the kinetics and inhibition mechanisms of these critical enzymes. One such analog is β,γ-Methyleneadenosine 5'-triphosphate (ApCp), also known as AMP-PCP. ApCp is a competitive inhibitor of ATP, binding to the kinase active site without being consumed in the phosphorylation reaction. This property makes it an ideal reagent for a variety of kinase assays, particularly for characterizing ATP-competitive inhibitors and dissecting the role of ATP binding in complex signaling pathways.

These application notes provide detailed protocols for incorporating ApCp into common kinase assay formats and illustrate its utility in studying key signaling cascades.

Data Presentation: ApCp Kinase Affinity

The following table summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of ApCp for various protein kinases. This data is essential for designing experiments and interpreting results.